molecular formula C11H11NO2S3 B5722082 N-(2-methylsulfanylphenyl)thiophene-2-sulfonamide

N-(2-methylsulfanylphenyl)thiophene-2-sulfonamide

Cat. No.: B5722082
M. Wt: 285.4 g/mol
InChI Key: ZVZXQNFEGGEJDS-UHFFFAOYSA-N
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Description

N-(2-methylsulfanylphenyl)thiophene-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry. This compound features a thiophene ring, a sulfur-containing heterocycle, which is often found in biologically active molecules. The presence of the sulfonamide group further enhances its potential for various pharmacological activities.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S3/c1-15-10-6-3-2-5-9(10)12-17(13,14)11-7-4-8-16-11/h2-8,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZXQNFEGGEJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylsulfanylphenyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with 2-methylsulfanyl aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylsulfanylphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methylsulfanylphenyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methylsulfanylphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as diuresis and reduction of intraocular pressure .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)thiophene-2-sulfonamide
  • Thiophene-2-sulfonamide derivatives

Uniqueness

N-(2-methylsulfanylphenyl)thiophene-2-sulfonamide is unique due to the presence of both the thiophene ring and the sulfonamide group, which confer specific chemical and biological properties. The methylsulfanyl group further enhances its reactivity and potential for various applications .

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